molecular formula C22H19BrN2O3S B11593336 benzyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11593336
M. Wt: 471.4 g/mol
InChI Key: FFGPEHIFYPHYSV-UHFFFAOYSA-N
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Description

BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a bromophenyl group, dimethyl groups, and a benzyl ester. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with suitable amidines or guanidines.

    Introduction of Substituents: The bromophenyl group and dimethyl groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced analogs.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic bases.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biological processes such as inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of substituents and the presence of both thiazole and pyrimidine rings

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

benzyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19BrN2O3S/c1-13-18(21(27)28-12-15-7-4-3-5-8-15)19(16-9-6-10-17(23)11-16)25-20(26)14(2)29-22(25)24-13/h3-11,14,19H,12H2,1-2H3

InChI Key

FFGPEHIFYPHYSV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

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